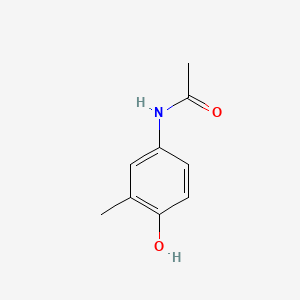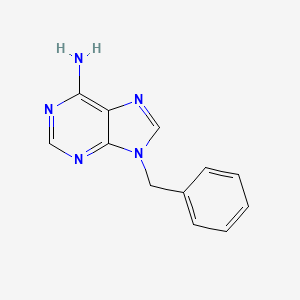
9-Benzyladenine
Vue d'ensemble
Description
9-Benzyladenine is a compound identified for R&D use . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
An improved synthesis of 9-Benzyladenine has been reported . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .Molecular Structure Analysis
The molecular formula of 9-Benzyladenine is C12H11N5 . Its molecular weight is 225.25 g/mol . The InChI is InChI=1S/C12H11N5/c13-11-10-12 (15-7-14-11)17 (8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H2,13,14,15) .Chemical Reactions Analysis
The synthesis of 9-Benzyladenine involves a variety of reactions . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .Physical And Chemical Properties Analysis
9-Benzyladenine is a solid compound with an off-white color . Its molecular weight is 225.25 g/mol . The compound has a density of 1.4±0.1 g/cm3 .Applications De Recherche Scientifique
Application 3: Modulating Antioxidant System in Hybrid Rice
- Summary of the Application : 6-BA is used to modulate the antioxidant system in hybrid rice, which improves the vigor of the seeds. This is achieved by increasing the activities of catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD), and inducing the expression of OsAPX1 and OsCSD3 related to antioxidant enzyme activity at the early stage of seed emergence .
- Methods of Application : A 2-year experiment was conducted where 6-BA was applied after pollination. The optimal concentration of 6-BA used was 50 mg/L .
- Results : The application of 6-BA increased the germination potential (GP) and vigor index (VI) of hybrid rice, irrespective of the cultivar and year . It also enhanced seedling quality, including seedling height, root length, and dry weight .
Application 4: Regulating Endogenous Hormones in Grains
- Summary of the Application : 6-BA is used to regulate the overall balance of endogenous hormones in grains . This is achieved by increasing the levels of indole-3-acetic acid (IAA), zeatin riboside (ZR), and abscisic acid (ABA), and decreasing the level of gibberellin A3 (GA3) .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The application of 6-BA did not change the overall trend of ZR, IAA, ABA, and GA3, but it did modify their levels .
Application 5: Modulating Antioxidant System in Hybrid Rice
- Summary of the Application : 6-BA is used to modulate the antioxidant system in hybrid rice, which improves the vigor of the seeds. This is achieved by increasing the activities of catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD), and inducing the expression of OsAPX1 and OsCSD3 related to antioxidant enzyme activity at the early stage of seed emergence .
- Methods of Application : A 2-year experiment was conducted where 6-BA was applied after pollination. The optimal concentration of 6-BA used was 50 mg/L .
- Results : The application of 6-BA increased the germination potential (GP) and vigor index (VI) of hybrid rice, irrespective of the cultivar and year . It also enhanced seedling quality, including seedling height, root length, and dry weight .
Application 6: Regulating Endogenous Hormones in Grains
- Summary of the Application : 6-BA is used to regulate the overall balance of endogenous hormones in grains . This is achieved by increasing the levels of indole-3-acetic acid (IAA), zeatin riboside (ZR), and abscisic acid (ABA), and decreasing the level of gibberellin A3 (GA3) .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The application of 6-BA did not change the overall trend of ZR, IAA, ABA, and GA3, but it did modify their levels .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-benzylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHCSNNEUHXNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195371 | |
| Record name | 9-Benzyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Benzyladenine | |
CAS RN |
4261-14-7 | |
| Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Benzyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


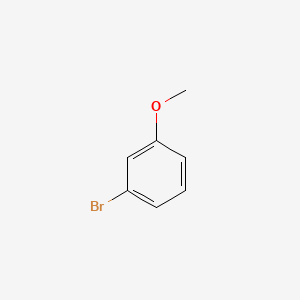
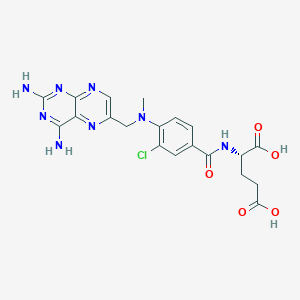
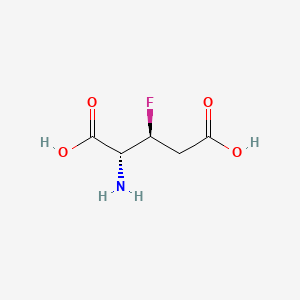
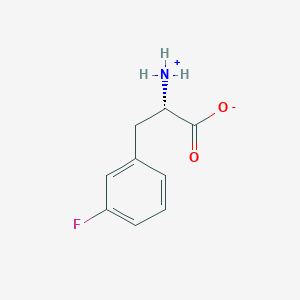
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)
![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
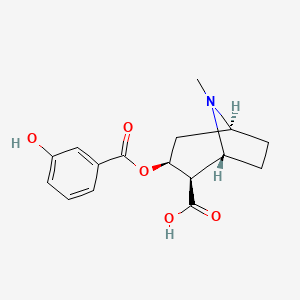
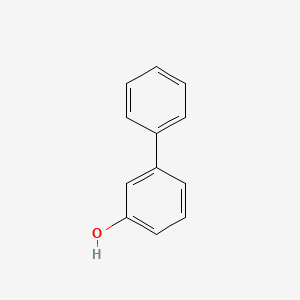
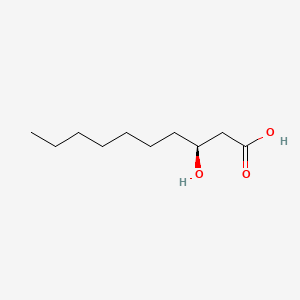
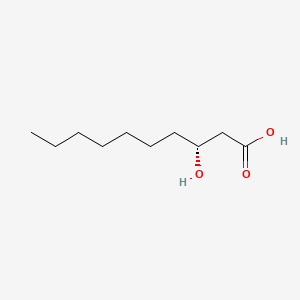
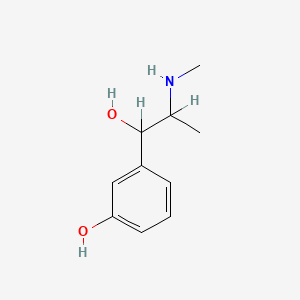
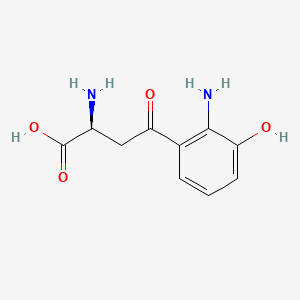
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
